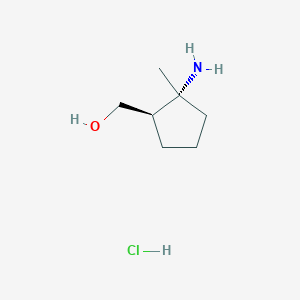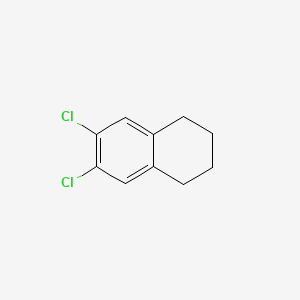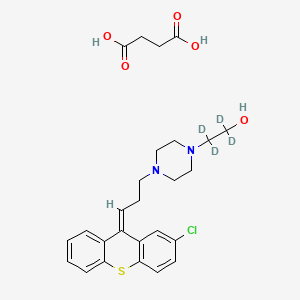
Zuclopenthixol-d4 Succinate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zuclopenthixol-d4 Succinate Salt: is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It acts as a mixed dopamine D1/D2 receptor antagonist and is primarily used in scientific research. The compound is known for its high purity and stability, making it suitable for various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 Succinate Salt involves the incorporation of deuterium into the Zuclopenthixol molecule. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Zuclopenthixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Succinate Formation: The deuterated Zuclopenthixol is then reacted with succinic acid to form the succinate salt. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.
Purification: The deuterated product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Salt Formation: The purified deuterated Zuclopenthixol is then reacted with succinic acid to form the succinate salt, followed by further purification and quality control measures
Analyse Des Réactions Chimiques
Types of Reactions: Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, catalysts like palladium or platinum
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic ring
Applications De Recherche Scientifique
Chemistry: Zuclopenthixol-d4 Succinate Salt is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance spectroscopy. It serves as an internal standard for quantification and structural elucidation .
Biology: In biological research, the compound is used to study the pharmacokinetics and metabolism of Zuclopenthixol. The deuterium labeling allows for precise tracking and quantification in biological systems .
Medicine: this compound is used in preclinical studies to investigate the pharmacological effects and mechanisms of action of Zuclopenthixol. It helps in understanding the drug’s interaction with dopamine receptors and its potential therapeutic applications .
Industry: The compound is used in the pharmaceutical industry for the development and validation of analytical methods. It is also employed in quality control processes to ensure the consistency and purity of Zuclopenthixol-based products .
Mécanisme D'action
Zuclopenthixol-d4 Succinate Salt exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound inhibits dopamine-mediated neurotransmission, leading to its antipsychotic effects. Additionally, this compound has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4 Succinate Salt, used as an antipsychotic agent.
Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: A related compound with antipsychotic effects, also acting on dopamine receptors
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical applications. The deuterium atoms provide a distinct mass difference, making it an ideal internal standard for various analytical techniques .
Propriétés
Formule moléculaire |
C26H31ClN2O5S |
|---|---|
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2; |
Clé InChI |
KUEAHHOXAMWWOW-PUOCTRNESA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


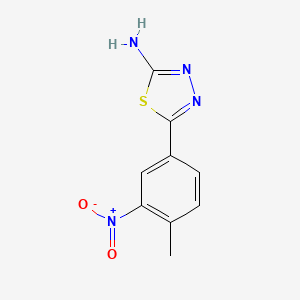
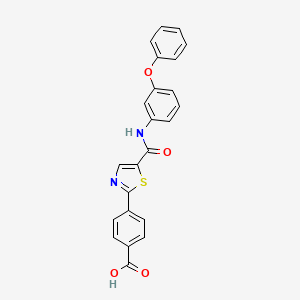
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

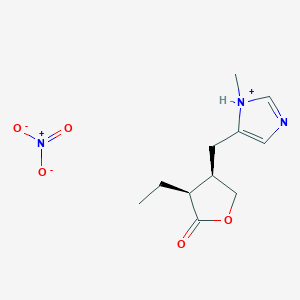
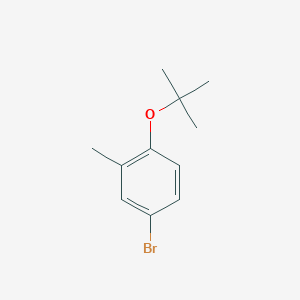
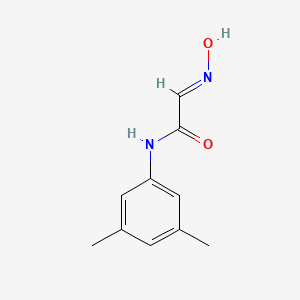

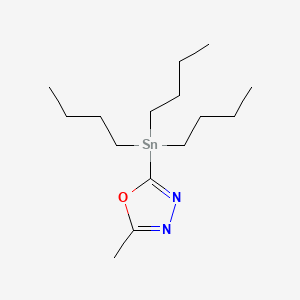
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
